

Application of Diphenyltriketone and its Analogs in Photopolymerization Reactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Diphenylpropanetrione**

Cat. No.: **B1361502**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a powerful and versatile technique for the fabrication of a wide range of polymeric materials, with significant applications in coatings, adhesives, 3D printing, and biomedical fields such as drug delivery and tissue engineering. The process relies on photoinitiators, molecules that absorb light and generate reactive species to initiate polymerization. While direct data on diphenyltriketone as a photoinitiator is limited in publicly available literature, its structural analogs, particularly α -diketones like camphorquinone (CQ), 1-phenyl-1,2-propanedione (PPD), and benzil, are well-characterized and widely used. This document provides detailed application notes and protocols for the use of these diketone photoinitiators, which can serve as a strong predictive basis for the application of diphenyltriketone.

Mechanism of Action: Type II Photoinitiation

Diphenyltriketone and its α -diketone analogs primarily function as Type II photoinitiators. This mechanism involves a bimolecular process where the photoinitiator, upon excitation by light, abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine. This process generates an aminoalkyl radical, which is the primary species that initiates the polymerization of monomers.

The general mechanism can be summarized as follows:

- Photoexcitation: The diketone photoinitiator (PI) absorbs a photon of light ($h\nu$) and is promoted to an excited singlet state (^1PI), *which then undergoes intersystem crossing to a more stable, longer-lived triplet state (^3PI)*.
- Exciplex Formation and Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with a hydrogen donor, such as a tertiary amine (R_3N), to form an excited state complex called an exciplex. Within this complex, the photoinitiator abstracts a hydrogen atom from the amine.
- Radical Generation: The hydrogen abstraction results in the formation of a ketyl radical and an aminoalkyl radical.
- Initiation: The highly reactive aminoalkyl radical then attacks a monomer molecule, initiating the polymerization chain reaction.

Quantitative Data on Diketone Photoinitiators

The efficiency of a photoinitiator is determined by its photophysical properties and its ability to generate initiating radicals. The following table summarizes key quantitative data for camphorquinone (CQ) and 1-phenyl-1,2-propanedione (PPD), which are representative α -diketone photoinitiators. This data can be used to estimate the potential performance of diphenyltriketone.

Photoinitiator	Molar Mass (g/mol)	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) (L mol ⁻¹ cm ⁻¹)	Quantum Yield (Φ) of Conversion	Typical Concentration (wt%)	Co-initiator
Camphorquinone (CQ)	166.22	~469	46 ± 2	0.07 ± 0.01[1][2]	0.2 - 1.0	Tertiary Amines (e.g., DMAEMA, EDMAB)
1-Phenyl-1,2-propanedione (PPD)	148.16	~410	Not explicitly found	Not explicitly found	0.5 - 2.0	Tertiary Amines (e.g., CEMA)

Note: Data for diphenyltriketone is not available and is inferred from these analogs.

Experimental Protocols

Protocol 1: Preparation of a Photopolymerizable Formulation

This protocol describes the preparation of a simple photopolymerizable resin using a diketone photoinitiator.

Materials:

- Monomer/Oligomer blend (e.g., Bis-GMA/TEGDMA for dental applications, or PEGDA for hydrogels)
- Diketone Photoinitiator (e.g., Camphorquinone)
- Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDMAB)

- Solvent (if necessary, e.g., dichloromethane, acetone)
- Amber vials
- Magnetic stirrer and stir bars

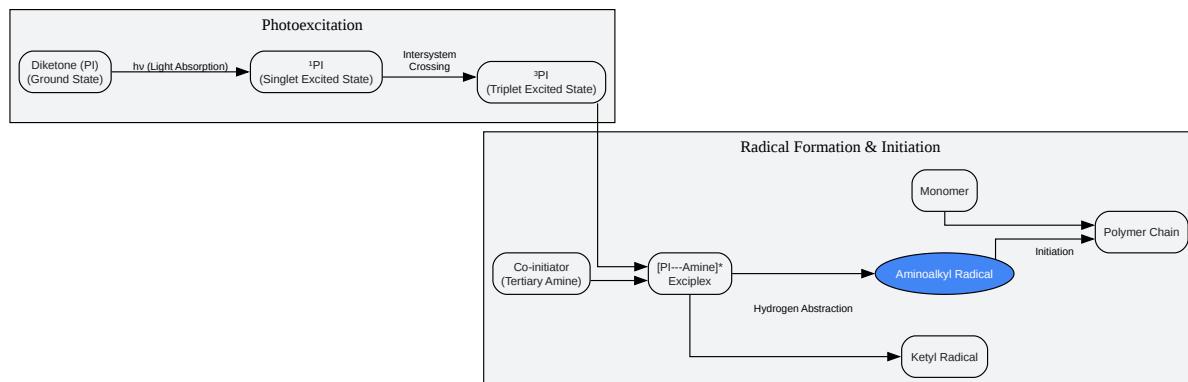
Procedure:

- In a light-protected environment (e.g., under yellow light or in a dark room), weigh the desired amount of monomer/oligomer blend into an amber vial.
- Add the calculated amount of the diketone photoinitiator (e.g., 0.5 wt% Camphorquinone).
- Add the calculated amount of the co-initiator (e.g., 1.0 wt% EDMAB). The molar ratio of co-initiator to photoinitiator is often optimized, with an excess of the amine being common.
- If the components are not readily soluble, add a minimal amount of a suitable solvent.
- Seal the vial and stir the mixture at room temperature until all components are completely dissolved and the solution is homogeneous.
- If a solvent was used, remove it under reduced pressure at a low temperature to avoid premature polymerization.
- Store the prepared resin in a sealed amber vial in a cool, dark place.

Protocol 2: Monitoring Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)

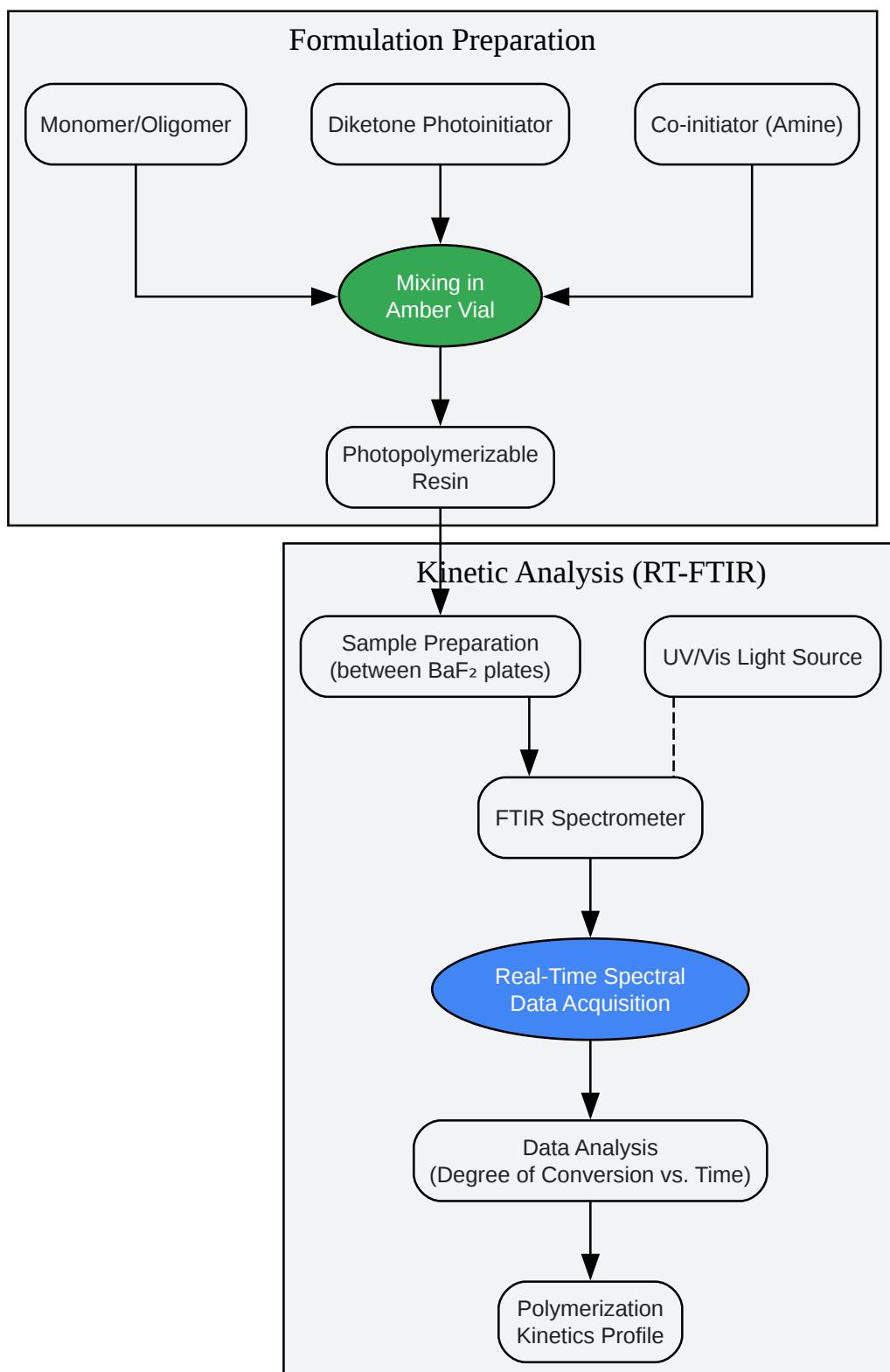
This protocol outlines the procedure for monitoring the kinetics of photopolymerization in real-time.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Equipment:


- FTIR spectrometer with a real-time monitoring setup
- UV/Visible light source with a defined wavelength and intensity (e.g., LED curing lamp)

- Sample holder (e.g., BaF₂ or KBr plates with a spacer of known thickness)
- Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:


- Sample Preparation: Place a drop of the photopolymerizable resin between two BaF₂ or KBr plates separated by a spacer (typically 25-100 μm thick).
- Initial Spectrum: Record an initial FTIR spectrum of the uncured sample. This will serve as the baseline (t=0).
- Initiation and Data Collection: Position the sample in the FTIR sample compartment. Start the continuous collection of FTIR spectra while simultaneously irradiating the sample with the light source. Spectra are typically collected every few seconds.
- Data Analysis:
 - Identify the characteristic infrared absorption peak of the reactive functional group (e.g., the C=C stretching vibration of acrylate or methacrylate groups, typically around 1635-1640 cm⁻¹).
 - Monitor the decrease in the area of this peak over time.
 - Calculate the degree of conversion (DC%) at each time point using the following formula:
$$DC(t) = [1 - (A(t) / A(0))] * 100$$
 where A(t) is the peak area at time t, and A(0) is the initial peak area.
 - Plot the degree of conversion as a function of time to obtain the polymerization kinetics profile. The rate of polymerization can be determined from the slope of this curve.

Diagrams

[Click to download full resolution via product page](#)

Caption: Type II photoinitiation mechanism of diketone photoinitiators.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for photopolymerization analysis.

Applications in Drug Development

Photopolymerization initiated by diketones has significant applications in the pharmaceutical and biomedical fields, including:

- Controlled Drug Delivery: Hydrogels fabricated through photopolymerization can encapsulate therapeutic agents. The crosslinking density of the hydrogel, which can be controlled by the photoinitiator concentration and light exposure, dictates the drug release profile.
- Tissue Engineering: Biocompatible and biodegradable scaffolds can be created with complex microarchitectures using 3D printing techniques that employ photopolymerization. These scaffolds can support cell growth and tissue regeneration.
- Microneedles for Transdermal Drug Delivery: Photopolymerization allows for the precise fabrication of microneedle arrays for the painless delivery of drugs through the skin.
- Dental Restoratives: Diketone photoinitiators, particularly camphorquinone, are extensively used in light-cured dental composites and adhesives.^[7]

Conclusion

While specific data for diphenyltriketone as a photoinitiator is not readily available, a comprehensive understanding of its potential applications and performance can be derived from its structural analogs, the α -diketones. Camphorquinone and 1-phenyl-1,2-propanedione serve as excellent models, demonstrating the viability of this class of compounds for initiating photopolymerization in a variety of applications, including advanced drug delivery systems. The provided protocols and data offer a solid foundation for researchers to explore the use of diphenyltriketone and related compounds in their work. Further empirical investigation into the specific photophysical properties and initiation efficiency of diphenyltriketone is warranted to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. omlc.org [omlc.org]
- 2. Quantum yield of conversion of the photoinitiator camphorquinone [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Diphenyltriketone and its Analogs in Photopolymerization Reactions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361502#application-of-diphenyltriketone-in-photopolymerization-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com